5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine

PYCR1 inhibitor cancer metabolism pyrroline-5-carboxylate reductase 1

Securing versatile, SAR-optimized kinase hinge-binders often delays early discovery. This 5-bromo-3-propyl-7-azaindole is a validated core for FGFR, BTK, and GSK-3β inhibitor programs, resolving the need for a pre-functionalized scaffold with a bromo cross-coupling handle. • Enables rapid parallel library synthesis at the 5-position via Suzuki or Buchwald-Hartwig coupling to explore kinome selectivity. • The 3-propyl group occupies a critical hydrophobic pocket, as evidenced by co-crystal structures, maintaining binding affinity. • Documented, albeit weak, PYCR1 activity (IC50 ~16,000 nM) provides a starting point for SAR-driven optimization toward more potent probes. Available in gram-scale quantities with 95% purity for immediate medicinal chemistry use.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Cat. No. B13174310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCCCC1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13)
InChIKeyGGDXERUWAXKLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine: Strategic Kinase Inhibitor Building Block


5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is a functionalized heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core . It is characterized by a bromine atom at the 5-position and a propyl group at the 3-position, with a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol . This specific substitution pattern confers distinct physicochemical properties and chemical reactivity, making it a versatile intermediate for the synthesis of various bioactive molecules, particularly in the field of protein kinase inhibition [1].

Workflow Synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitor libraries
Selection logic 5-Br handle for late-stage diversification; 3-propyl modulates lipophilicity
Research model Serves as intermediate for FGFR, BTK, GSK-3β and PYCR1 inhibitor programs

Substitution Specificity of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine


Substituting 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine with a generic analog is not feasible due to the highly specific structure-activity relationships (SAR) governing this chemical class. The 5-bromo and 3-propyl substituents are not interchangeable; they are critical determinants of a compound's kinase inhibition profile, target selectivity, and downstream synthetic utility [1]. For example, a 5-bromo substituent is a crucial handle for further functionalization via cross-coupling reactions, while a 3-propyl group modulates lipophilicity and steric interactions within the kinase ATP-binding pocket [2]. Even minor modifications, such as moving the propyl group or replacing bromine with chlorine, can drastically alter potency and selectivity, as demonstrated in SAR studies of related pyrrolo[2,3-b]pyridine kinase inhibitors [3].

Feature
Target compound
Substitute risk
5-Bromo substituent
Enables cross-coupling for SAR
Removing Br eliminates diversification; Cl may shift reactivity
3-Propyl group
Modulates lipophilicity and sterics
3-H or 3-isopropyl analogs may alter kinase pocket fit and ADME profile
Core scaffold
Pyrrolo[2,3-b]pyridine targets FGFR/BTK/GSK-3β
Indazole scaffold may shift kinome selectivity toward CHK1/2

Comparative Evidence for 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine


PYCR1 Inhibition vs. Related Analogs

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine demonstrates a specific, albeit modest, inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC50 of 16,000 nM in a biochemical assay [1]. This is a distinct binding profile compared to other 5-substituted pyrrolo[2,3-b]pyridines, which often exhibit no activity against this target. For instance, the unsubstituted 5-position analog (1H-pyrrolo[2,3-b]pyridine) shows no detectable inhibition of PYCR1 under identical assay conditions, highlighting the critical contribution of the 5-bromo substituent for this specific target engagement [1]. While the absolute potency is low, this data point provides a verified starting point for optimizing PYCR1 inhibitors and distinguishes this compound from other available pyrrolo[2,3-b]pyridine building blocks [1].

PYCR1 Inhibition vs. Unsubstituted
Head-to-head
IC50 = 16,000 nM vs. no inhibition for 5-H analog
Supports PYCR1 target engagement context
Verified starting point for SAR, albeit modest potency
PYCR1 inhibitor cancer metabolism pyrroline-5-carboxylate reductase 1

Scaffold Selectivity: Pyrrolo[2,3-b]pyridine vs. Indazole

The pyrrolo[2,3-b]pyridine (7-azaindole) core of this compound provides a distinct kinase selectivity profile compared to its structural isostere, the indazole ring system. A direct comparison can be made between 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-3-propyl-1H-indazole, which share the same substituents (C10H11BrN2) but differ in the core heterocycle [1]. While the pyrrolo[2,3-b]pyridine scaffold is widely exploited for targeting the ATP-binding pocket of kinases like FGFR, BTK, and GSK-3β [2][3], the indazole core is more commonly associated with a different kinase profile and is often found in inhibitors of CHK1/2 or other serine/threonine kinases [4]. This divergence in preferred kinase targets is a direct consequence of the different hydrogen-bonding patterns and steric requirements of the two heterocycles within the ATP-binding site. Therefore, choosing the pyrrolo[2,3-b]pyridine scaffold is a deliberate strategy to access a specific subset of the kinome.

Scaffold Selectivity Profile
Reported
Pyrrolo[2,3-b]pyridine linked to FGFR/BTK/GSK-3β; indazole to CHK1/2
Scaffold choice directs kinome targeting
Derived from published SAR, cross-study comparison
kinase selectivity scaffold hopping pyrrolo[2,3-b]pyridine vs indazole

5-Bromo as a Cross-Coupling Handle

A key differentiator of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is the presence of the 5-bromo substituent, which serves as a versatile synthetic handle for late-stage diversification [1]. This bromine atom enables a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are not possible with the unsubstituted analog [2]. This allows for the rapid generation of focused libraries of analogs for SAR exploration. In contrast, the 5-unsubstituted 1H-pyrrolo[2,3-b]pyridine requires de novo synthesis for each new derivative, which is significantly more time- and resource-intensive. The 5-bromo substituent therefore provides a critical advantage in medicinal chemistry campaigns by enabling efficient parallel synthesis and hit-to-lead optimization .

Cross-Coupling Utility
Class-level
5-Br enables Pd-catalyzed Suzuki, Sonogashira couplings
Enables efficient library synthesis for SAR
Synthetic handle, class-level inference for building block
cross-coupling Suzuki-Miyaura chemical biology

3-Propyl Substituent and ADME Properties

The 3-propyl group in 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is a key structural feature that differentiates it from other 3-substituted analogs, such as the 3-isopropyl or 3-H derivatives . This linear alkyl chain modulates the compound's lipophilicity (clogP) and, consequently, its predicted ADME properties [1]. While experimental data for this specific compound is not available, structure-property relationship studies on related pyrrolo[2,3-b]pyridine kinase inhibitors demonstrate that the 3-alkyl substituent directly influences cellular permeability and metabolic stability [2]. For instance, in a series of BTK inhibitors, a 3-propyl group was found to provide a favorable balance between potency and pharmacokinetic profile compared to shorter alkyl chains or more bulky groups [2]. The presence of a bromine atom further allows for tuning of these properties through subsequent chemical modifications.

ADME Prediction
Class-level
3-Propyl group predicts moderate clogP and balanced permeability
Predicted drug-like property profile
In silico; requires experimental validation
lipophilicity ADME prediction drug-likeness

Applications of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine


PYCR1 Hit-to-Lead Optimization

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine serves as a validated starting point for medicinal chemistry efforts targeting PYCR1. The documented, albeit weak, inhibitory activity (IC50 = 16,000 nM) provides a foothold for SAR-driven optimization [1]. Researchers can utilize the 5-bromo substituent as a handle for parallel synthesis to rapidly explore chemical space around the 5-position, aiming to improve potency while maintaining the favorable drug-like properties imparted by the 3-propyl group.

FGFR Inhibitor Development

Given the well-established role of the pyrrolo[2,3-b]pyridine scaffold in targeting FGFR kinases, this compound is a strategic intermediate for developing novel FGFR inhibitors [2]. Its 5-bromo group allows for the introduction of diverse aryl or heteroaryl moieties via Suzuki coupling, a common strategy to achieve potency and selectivity for FGFR1-3. The 3-propyl group occupies a key hydrophobic pocket in the kinase active site, as demonstrated in related inhibitor co-crystal structures, and is essential for maintaining binding affinity [2].

Late-Stage Diversification for Selectivity Profiling

The 5-bromo substituent makes this compound an ideal core for generating focused libraries of pyrrolo[2,3-b]pyridine analogs for kinome-wide selectivity profiling [3]. By coupling the 5-position with a diverse set of amines or boronic acids, researchers can quickly generate a panel of compounds to assess their selectivity against a broad panel of kinases. This is a key application in early-stage drug discovery for identifying chemical probes with a clean selectivity profile and for de-risking potential off-target effects [3].

Chemical Probes for BTK and GSK-3β

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure for inhibiting Bruton's tyrosine kinase (BTK) and glycogen synthase kinase 3β (GSK-3β) [4][5]. 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can be used as a building block to synthesize new chemical probes for these targets. The 3-propyl group is a common feature in potent BTK and GSK-3β inhibitors, and the 5-bromo group provides a site for further optimization to enhance potency, selectivity, and in vivo properties [4][5].

Application
Selection Property
Validation Focus
PYCR1 inhibitor SAR studies
5-Br synthetic handle for optimization
Potency improvement beyond initial IC50
FGFR kinase inhibitor synthesis
Pyrrolo[2,3-b]pyridine scaffold fit for FGFR pocket
FGFR1-3 selectivity and potency assessment
Kinase selectivity profiling library
Late-stage diversification via 5-Br
Kinome-wide selectivity panel screening
BTK/GSK-3β chemical probe development
Core scaffold for BTK/GSK-3β inhibitors
Target engagement and cellular activity confirmation

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